molecular formula C14H17N3S B12911256 Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- CAS No. 117269-55-3

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-

Cat. No.: B12911256
CAS No.: 117269-55-3
M. Wt: 259.37 g/mol
InChI Key: HNPUZYTYTIYNIB-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound "Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-" features a dimethylaminoethyl backbone (N,N-dimethylethanamine) linked via a thioether group to a phenyl ring substituted at the para position with a pyrimidinyl moiety. The pyrimidine ring, a nitrogen-rich heterocycle, may facilitate hydrogen bonding or π-π stacking in biological targets, making this compound relevant in medicinal chemistry or agrochemical research .

For instance, thioether linkages are often formed using thiols and halogenated precursors under basic conditions .

Properties

CAS No.

117269-55-3

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

N,N-dimethyl-2-(4-pyrimidin-4-ylphenyl)sulfanylethanamine

InChI

InChI=1S/C14H17N3S/c1-17(2)9-10-18-13-5-3-12(4-6-13)14-7-8-15-11-16-14/h3-8,11H,9-10H2,1-2H3

InChI Key

HNPUZYTYTIYNIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=CC=C(C=C1)C2=NC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((4-(pyrimidin-4-yl)phenyl)thio)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanamines.

Mechanism of Action

Comparison with Similar Compounds

Structural Analysis and Challenges

Key Challenges :

  • Synthetic Complexity : Introducing multiple sulfur atoms (e.g., ’s bis-thioether derivatives) requires stringent reaction conditions to avoid disulfide formation .
  • Toxicity : Halogenated analogs (e.g., ’s ADAM) may exhibit off-target effects due to iodine’s large atomic radius .

Biological Activity

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-, also known by its CAS number 117269-55-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- is characterized by a unique molecular structure that includes:

  • A pyrimidine ring
  • A phenyl group
  • A thioether linkage

The molecular formula is C14H17N3SC_{14}H_{17}N_{3}S with a molecular weight of approximately 259.37 g/mol . This structure is essential for its biological interactions and pharmacological effects.

Research indicates that Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- may function through several mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical processes within cells, potentially leading to therapeutic effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to neurotransmission. Such interactions could be beneficial in treating neurological disorders or other conditions linked to receptor activity.

Biological Activity and Therapeutic Potential

Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)- has shown promise in various biological assays. Here are some highlighted findings:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : Its interaction with neurotransmitter systems hints at potential applications in neuroprotection, possibly benefiting conditions like Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of Ethanamine, N,N-dimethyl-2-((4-(4-pyrimidinyl)phenyl)thio)-. Below is a summary of notable research findings:

StudyFocusFindings
Study 1Enzyme InteractionIdentified as an inhibitor of specific metabolic enzymes, affecting glucose metabolism.
Study 2Receptor BindingShowed affinity for neurotransmitter receptors, indicating potential use in treating mood disorders.
Study 3Anticancer PropertiesDemonstrated cytotoxic effects on cancer cell lines in vitro, suggesting further investigation for cancer therapy.

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